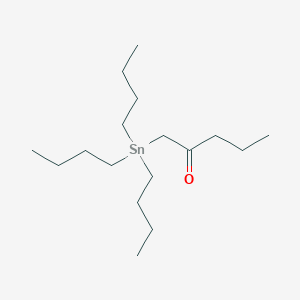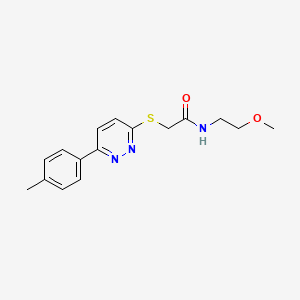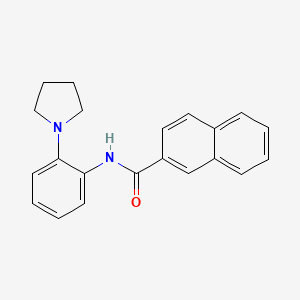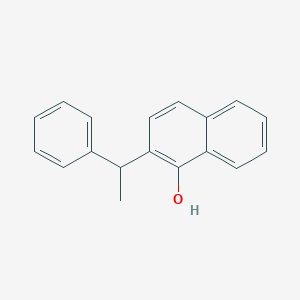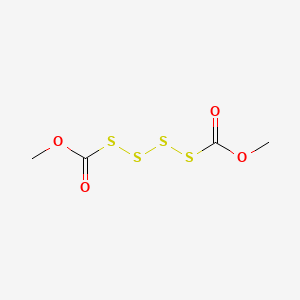
Dimethyl tetrasulfane-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl tetrasulfane-1,4-dicarboxylate is a chemical compound characterized by the presence of tetrasulfane and dicarboxylate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl tetrasulfane-1,4-dicarboxylate typically involves the reaction of dimethyl ester with sulfur-containing reagents under controlled conditions. One common method is the reaction of dimethyl ester with elemental sulfur in the presence of a catalyst, such as a transition metal complex. The reaction is usually carried out at elevated temperatures to facilitate the formation of the tetrasulfane linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also a key consideration in industrial processes.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl tetrasulfane-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can break the tetrasulfane linkage, leading to the formation of thiols or disulfides.
Substitution: The ester groups can participate in nucleophilic substitution reactions, forming new ester or amide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, disulfides
Substitution: Ester or amide derivatives
Aplicaciones Científicas De Investigación
Dimethyl tetrasulfane-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s sulfur-containing groups make it a potential candidate for studying sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing into its potential use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism of action of dimethyl tetrasulfane-1,4-dicarboxylate involves its interaction with various molecular targets and pathways. The tetrasulfane linkage can undergo redox reactions, influencing cellular redox states and potentially modulating enzyme activity. The ester groups can also participate in hydrolysis reactions, releasing active intermediates that interact with biological targets.
Comparación Con Compuestos Similares
Dimethyl disulfane-1,4-dicarboxylate: Similar structure but with fewer sulfur atoms.
Dimethyl trisulfane-1,4-dicarboxylate: Contains one less sulfur atom than dimethyl tetrasulfane-1,4-dicarboxylate.
Dimethyl pentasulfane-1,4-dicarboxylate: Contains one more sulfur atom.
Uniqueness: this compound is unique due to its specific tetrasulfane linkage, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high sulfur content and specific redox characteristics.
Propiedades
Número CAS |
88766-27-2 |
|---|---|
Fórmula molecular |
C4H6O4S4 |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
methyl (methoxycarbonyltetrasulfanyl)formate |
InChI |
InChI=1S/C4H6O4S4/c1-7-3(5)9-11-12-10-4(6)8-2/h1-2H3 |
Clave InChI |
WOTIWAFARQDNQM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)SSSSC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




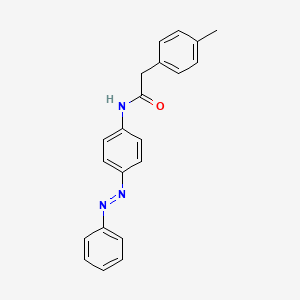
![3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B14136079.png)
![2-(3-methoxyphenyl)-N-(propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14136089.png)

![(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14136098.png)
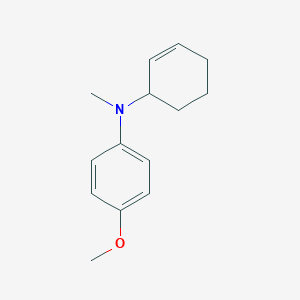

![(1R)-2-(benzylamino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14136115.png)
